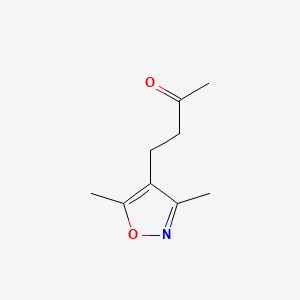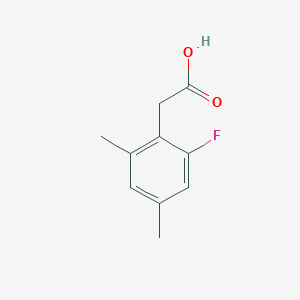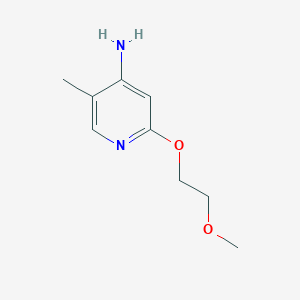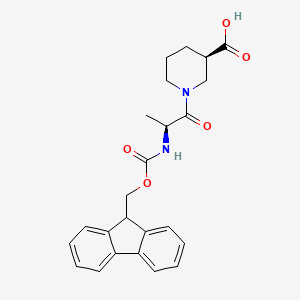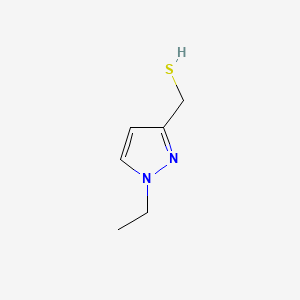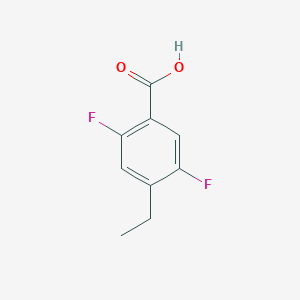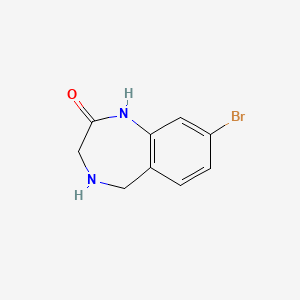
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a triazole moiety, which is further substituted with a tert-butyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution with Tert-butyl and Methyl Groups: The triazole ring is then substituted with tert-butyl and methyl groups using alkylation reactions. This step may involve the use of tert-butyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the substituted triazole with a suitable amine under high-temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-piperidine derivatives.
科学的研究の応用
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis.
作用機序
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole moiety is known to interact with metal ions and other biomolecules, which can lead to the inhibition or activation of specific enzymes.
類似化合物との比較
Similar Compounds
4-(3-(Tert-butyl)-1H-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, leading to different reactivity and biological activity.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)pyrazole: Features a pyrazole ring, which alters its chemical and biological behavior.
Uniqueness
The presence of both the tert-butyl and methyl groups on the triazole ring, along with the piperidine moiety, gives 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine unique steric and electronic properties. These characteristics contribute to its distinct reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
特性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 |
InChIキー |
NOFZONPDCOEBDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=N1)C2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




